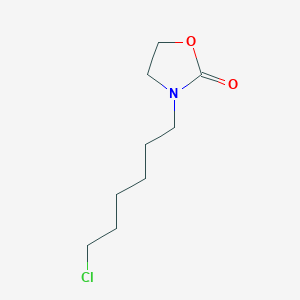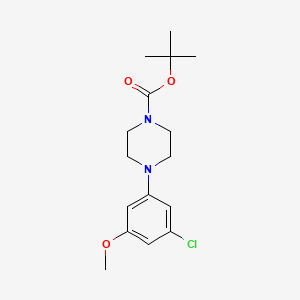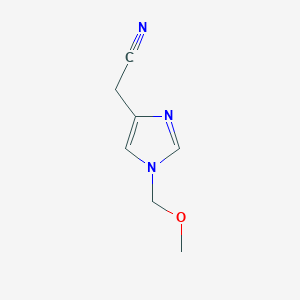
(2-Vinylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Vinylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring with a vinyl substituent at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Vinylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, starting from 2-vinyl-5-bromopyrimidine, a reaction with an organolithium reagent (such as n-butyllithium) at low temperatures can generate the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Vinylpyrimidin-5-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Reduction: Reduction of the vinyl group can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohol or phenol derivatives.
Reduction: Ethyl derivatives.
Scientific Research Applications
(2-Vinylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of molecular probes and sensors due to its ability to interact with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Vinylpyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(2-Pyridyl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Vinylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness: (2-Vinylpyrimidin-5-yl)boronic acid is unique due to the presence of both a vinyl group and a pyrimidine ring, which provides distinct reactivity and selectivity in chemical reactions. The pyrimidine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the outcome of reactions and the properties of the final products.
Properties
Molecular Formula |
C6H7BN2O2 |
|---|---|
Molecular Weight |
149.95 g/mol |
IUPAC Name |
(2-ethenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h2-4,10-11H,1H2 |
InChI Key |
DSKGWJZXYJTSKP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)




![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)





![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

